molecular formula C20H29NO2 B593352 17beta-Hydroxy-androstano[3,2-c]isoxazole CAS No. 884483-38-9

17beta-Hydroxy-androstano[3,2-c]isoxazole

Cat. No. B593352
CAS RN: 884483-38-9
M. Wt: 315.5
InChI Key: YYWMPTGXJBPRND-YNZDMMAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17β-Hydroxy-androstano[3,2-c]isoxazole is an analog of furazadrol and danazol, which are isoxazoles of testosterone that possess weak androgenic activity. 17β-Hydroxy-androstano[3,2-c]isoxazole is a designer anabolic androgenic steroid that is classified as a Schedule III controlled substance in the United States. This compound is intended for forensic and research purposes only.

Scientific Research Applications

Identification and Characterization

  • 17beta-Hydroxy-androstano[3,2-c]isoxazole was identified in a product marketed as a designer supplement. This identification process involved analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystal structure analysis, highlighting the compound's presence in commercial products (Parr et al., 2009).

Antiandrogenic Activity

  • A study synthesized derivatives of androstano[17,16-c]pyrazolines, including 17beta-Hydroxy-androstano[3,2-c]isoxazole, and evaluated their antiandrogenic activity. Some compounds exhibited better antiandrogenic activity than the reference drug, indicating potential therapeutic applications (Amr et al., 2006).

Metabolic Analysis

  • The metabolism of related compounds, such as 4-hydroxyandrostenedione and 4-hydroxytestosterone, was studied to understand their excretion and metabolic profiles, which can inform research on similar compounds like 17beta-Hydroxy-androstano[3,2-c]isoxazole (Kohler et al., 2007).

Inhibitory Effects on Enzymes

  • Research on analogs of 17beta-Hydroxy-androstano[3,2-c]isoxazole has shown potential inhibitory effects on enzymes such as human 17α-hydroxylase/C17,20-lyase. These findings suggest applications in the treatment of conditions like benign prostatic hypertrophy and prostate cancer (Cheng, 2001).

Allosteric Modulation of Receptors

  • Certain steroidal compounds, including analogs of 17beta-Hydroxy-androstano[3,2-c]isoxazole, have been studied for their allosteric modulation of muscarinic receptors, indicating potential applications in neurological research and drug development (Lazareno et al., 2002).

Anticonvulsant and Anxiolytic Activities

  • Research on 17beta-substituted androstan-3alpha-ol analogs demonstrated anticonvulsant and anxiolytic-like activities, suggesting a role for similar compounds in neuropharmacology (Runyon et al., 2009).

Anabolic Activity Studies

  • Studies on novel 9alpha-fluorosteroids, structurally related to 17beta-Hydroxy-androstano[3,2-c]isoxazole, investigated their anabolic activities, contributing to the understanding of steroidal compounds in sports medicine and endocrinology (Reyes-Moreno et al., 2009).

Anti-Inflammatory Properties

  • An androstene steroid similar to 17beta-Hydroxy-androstano[3,2-c]isoxazole was isolated from Acacia nilotica and demonstrated anti-inflammatory activity, hinting at potential applications of related compounds in anti-inflammatory therapies (Chaubal et al., 2003).

properties

CAS RN

884483-38-9

Product Name

17beta-Hydroxy-androstano[3,2-c]isoxazole

Molecular Formula

C20H29NO2

Molecular Weight

315.5

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

InChI

InChI=1S/C20H29NO2/c1-19-8-7-16-14(15(19)5-6-18(19)22)4-3-13-9-17-12(11-23-21-17)10-20(13,16)2/h11,13-16,18,22H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1

InChI Key

YYWMPTGXJBPRND-YNZDMMAESA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=CON=C5C4)C

synonyms

(5α,17β)-androstano[3,2-c]isoxazol-17-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta-Hydroxy-androstano[3,2-c]isoxazole
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Reactant of Route 5
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Reactant of Route 6
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